molecular formula C10H9BrF3NO B14050063 1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one

1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14050063
M. Wt: 296.08 g/mol
InChI Key: DARPAPPGNYSVQZ-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-5-(trifluoromethyl)benzene and 3-bromopropanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., a Lewis acid like aluminum chloride).

    Reaction Mechanism: The reaction proceeds through electrophilic aromatic substitution, where the bromopropanone moiety is introduced to the aromatic ring of 3-amino-5-(trifluoromethyl)benzene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromopropanone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the bromopropanone moiety can participate in covalent bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-trifluoromethylphenol: Similar structure but lacks the bromopropanone moiety.

    3-Amino-5-trifluoromethylbenzaldehyde: Contains an aldehyde group instead of the bromopropanone moiety.

    3-Amino-5-trifluoromethylbenzoic acid: Contains a carboxylic acid group instead of the bromopropanone moiety.

Uniqueness

1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of both the trifluoromethyl group and the bromopropanone moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9BrF3NO

Molecular Weight

296.08 g/mol

IUPAC Name

1-[3-amino-5-(trifluoromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NO/c11-2-1-9(16)6-3-7(10(12,13)14)5-8(15)4-6/h3-5H,1-2,15H2

InChI Key

DARPAPPGNYSVQZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)N)C(=O)CCBr

Origin of Product

United States

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